Gap-dlrie

Description

Properties

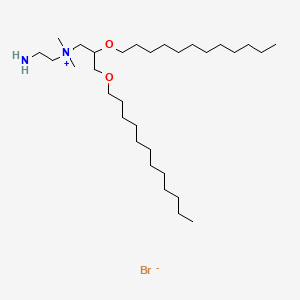

Molecular Formula |

C31H67BrN2O2 |

|---|---|

Molecular Weight |

579.8 g/mol |

IUPAC Name |

2-aminoethyl-(2,3-didodecoxypropyl)-dimethylazanium;bromide |

InChI |

InChI=1S/C31H67N2O2.BrH/c1-5-7-9-11-13-15-17-19-21-23-27-34-30-31(29-33(3,4)26-25-32)35-28-24-22-20-18-16-14-12-10-8-6-2;/h31H,5-30,32H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

NJTZSUMVWHONTH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCOCC(C[N+](C)(C)CCN)OCCCCCCCCCCCC.[Br-] |

Origin of Product |

United States |

Structural and Chemical Characterization of N 3 Aminopropyl N,n Dimethyl 2,3 Bis Dodecyloxy 1 Propanaminium Bromide Gap Dlrie

Chemical Nomenclature and Academic Classification

GAP-DLRIE is systematically named N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(dodecyloxy)-1-propanaminium bromide. It is classified within the broader category of synthetic lipids, specifically as a cationic lipid. tandfonline.com

Specific Designation within the 2,3-Dioxy-propaniminium Class of Cationic Lipids

GAP-DLRIE is a member of the 2,3-dioxy-propaniminium class of cationic lipids. pnas.orgumich.edu This class includes other notable cationic lipids such as DMRIE, DOTAP, DOTMA, and DOSPA. umich.edu These cytofectins typically feature two hydrophobic chains attached to a quaternary ammonium (B1175870) moiety via a polar dioxy-propyl group. umich.edu

Distinctive Structural Elements and Their Contributions to Cationicity

The structure of GAP-DLRIE incorporates several key elements that dictate its chemical behavior and cationic nature. pnas.orgsci-hub.sescispace.com

A notable structural feature of GAP-DLRIE is the presence of a primary amine group appended to the quaternary ammonium group in its polar head region. pnas.organnualreviews.org This differentiates it from some other cationic lipids that may only possess a quaternary ammonium group.

GAP-DLRIE possesses two dodecyloxy alkyl chains. pnas.orgsci-hub.se These are linear, fully saturated 12-carbon alkyl chains. umich.edu The length and saturation of these hydrophobic chains influence the physical properties of the lipid, such as its packing within lipid aggregates. nih.gov The relatively short alkyl chains (C12:0) of GAP-DLRIE are predicted to contribute to relatively fluid bilayer liposome (B1194612) structures when formulated with co-lipids. nih.gov

In GAP-DLRIE, the dodecyloxy alkyl chains are linked to the propanaminium backbone via ether linkages. pnas.org The nature of the linkage (ether, ester, etc.) can influence the stability and potential biodegradability of the lipid. tandfonline.comscispace.comannualreviews.org Ether linkages are generally considered non-degradable or more stable compared to linkages like esters. annualreviews.org

Here is a summary of the key structural elements of GAP-DLRIE:

| Structural Element | Description | Contribution to Properties |

| Quaternary Ammonium Group | Positively charged nitrogen center. | Primary source of cationic charge. |

| Appended Primary Amine Group | -NH₂ group linked to the quaternary ammonium. | Provides additional positive charge upon protonation at phys. pH. |

| Dodecyloxy Alkyl Chains (Two) | Two linear, saturated 12-carbon (C12:0) hydrophobic chains linked via ether. | Forms the hydrophobic region, influences lipid packing/fluidity. |

| Ether Linkages | Connect the alkyl chains to the propanaminium backbone. | Contributes to the stability of the lipid structure. |

| Propanaminium Backbone | The core three-carbon chain structure. | Connects the head group and hydrophobic tails. |

Table 1: Key Structural Elements of GAP-DLRIE

Configuration of Dodecyloxy Alkyl Chains

Methodologies for Synthesis of GAP-DLRIE and Structural Analogs

Precursor Compounds and Established Reaction Pathways

A common starting material for the synthesis of GAP-DLRIE and related cationic lipids is a racemic mixture of 1-dimethylamino-2,3-propanediol. smolecule.comoup.com

An established reaction pathway involves the following key steps:

Formation of a Disodium (B8443419) Salt: Racemic 1-dimethylamino-2,3-propanediol is treated with a strong base, such as sodium hydride, to form a disodium salt intermediate. smolecule.comoup.com This reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF). oup.com

Alkylation: The disodium salt intermediate undergoes condensation with an appropriate saturated alkyl methane (B114726) sulfonate. smolecule.comoup.com For GAP-DLRIE, this would involve a dodecyl methane sulfonate to introduce the two C12 alkyl chains via ether linkages. This step yields the corresponding bis(alkyloxy) derivative, such as (±)-N,N-dimethyl-2,3-bis(dodecyloxy)propylamine. oup.com

Quaternization: The tertiary amine nitrogen in the bis(alkyloxy)propylamine intermediate is then quaternized. smolecule.comoup.com For the synthesis of GAP-DLRIE, this involves reaction with N-(3-bromopropyl)phthalimide. oup.com This reaction is typically conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. oup.com This step introduces the protected aminopropyl group and forms the quaternary ammonium center, resulting in a phthalimide-protected intermediate. oup.com

Deprotection: Finally, the phthalimide (B116566) protecting group is removed to liberate the primary amine, yielding the final GAP-DLRIE product. smolecule.com This deprotection step can be achieved by treatment with anhydrous hydrazine (B178648) in a solvent such as ethanol. smolecule.comnih.gov

The structure and purity of intermediates and the final product are commonly confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Thin Layer Chromatography (TLC). oup.comnih.govsmolecule.com

Structural analogs of GAP-DLRIE can be synthesized by modifying the alkyl chain length or introducing unsaturation during the alkylation step, or by altering the group attached during the quaternization step. For example, variations in alkyl chain length have been shown to affect the interaction with nucleic acids and transfection efficiency. smolecule.com

| Synthesis Step | Precursor(s) | Reagent(s) | Intermediate/Product | Source |

| Formation of Disodium Salt | 1-dimethylamino-2,3-propanediol | Sodium hydride | Disodium salt of 1-dimethylamino-2,3-propanediol | smolecule.comoup.com |

| Alkylation | Disodium salt, Alkyl methane sulfonate | - | (±)-N,N-dimethyl-2,3-bis(alkyloxy)propylamine | smolecule.comoup.com |

| Quaternization | Bis(alkyloxy)propylamine, N-(3-bromopropyl)phthalimide | Dimethylformamide (DMF), Heat | Phthalimide-protected quaternary ammonium intermediate | oup.com |

| Deprotection | Phthalimide-protected intermediate | Anhydrous hydrazine, Ethanol | GAP-DLRIE | smolecule.comnih.gov |

Formation and in Vitro Characterization of Gap Dlrie Based Lipoplexes

Principles of Lipoplex Self-Assembly

The formation of lipoplexes is a spontaneous process driven by the interactions between cationic lipids, such as GAP-DLRIE, and negatively charged nucleic acids. researchgate.netencyclopedia.pub This self-assembly leads to the formation of stable lipid liquid crystalline nanoparticles that encapsulate nucleic acid molecules. mdpi.com The specific lipid composition, the length of the nucleic acid, and the surrounding aqueous environment all play a role in determining the resulting structure of the lipoplex. mdpi.com

Governing Electrostatic Interactions with Anionic Nucleic Acids

The primary driving force behind lipoplex formation is the strong electrostatic attraction between the positively charged headgroups of cationic lipids and the negatively charged phosphate (B84403) backbone of nucleic acids. researchgate.netencyclopedia.pubigi-global.com This interaction leads to the condensation of the large anionic nucleic acid molecules into smaller, more transportable units. igi-global.com The electrostatic free energy contributing to complexation includes the Coulomb attractions and a significant gain in entropy resulting from the release of inorganic counterions from both the cationic lipid and the nucleic acid upon charge neutralization. encyclopedia.pub This entropic gain is considered the main driving force for complexation. encyclopedia.pub

The cationic-to-anionic charge ratio (rchg), defined as the total number of cationic charges from the lipid system divided by the total number of anionic charges from the nucleic acid, is a critical parameter influencing the structure and colloidal stability of lipoplexes. encyclopedia.pub Maximum counterion release occurs when rchg is approximately 1, near the isoelectric point of the particle, resulting in a near net-zero charge. encyclopedia.pub

Synergistic Role of Helper Lipids (e.g., DOPE) in Complex Formation

Helper lipids, often neutral lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are frequently used in combination with cationic lipids such as GAP-DLRIE to formulate lipoplexes. annualreviews.orgneliti.com The inclusion of helper lipids can significantly influence the structural properties and transfection efficiency of lipoplexes. neliti.comnih.gov DOPE, with its conical shape, is known to facilitate the formation of non-lamellar structures and promote membrane fusion, which is considered important for efficient gene delivery. mdpi.comsoton.ac.uknih.gov The interaction between the cationic lipid and the helper lipid is crucial for achieving high levels of transfection. researchgate.net

Research has shown that the optimal helper lipid can depend on the specific cationic lipid used and the application. For instance, while GAP-DLRIE:DOPE has shown efficacy for gene delivery to certain cell types, other helper lipids might be more suitable in different contexts. nih.gov The presence of DOPE can promote transfection efficiency through its fusogenic properties and by promoting DNA release. researchgate.net

Macroscopic and Supramolecular Architectures of Lipoplexes

Lipid-nucleic acid complexes, or lipoplexes, form a variety of well-organized nanostructures depending on the composition and properties of the lipids and nucleic acids, as well as the formulation conditions. researchgate.netencyclopedia.pub The macroscopic features of lipoplexes, such as size and polydispersity, can be influenced by parameters like the flow rates of the constituent solutions during formation. aimspress.com

Preferred Lamellar Gel Phases and Other Observed Structural Formations

Structural characterization of lipoplexes reveals several main structures, including defined lamellar, inverted hexagonal, and honeycomb structures. researchgate.netresearchgate.net Lamellar structures are characterized by monolayers of DNA sandwiched between cationic membrane bilayers. researchgate.net Inverted hexagonal structures, on the other hand, feature DNA "rods" coated with a lipid monolayer arranged in a hexagonal lattice. researchgate.net

While a condensed lamellar gel phase is often reported as a main structural feature for mixtures of monovalent and multivalent cationic lipids with DNA, other structures can form when a helper lipid is included. annualreviews.org The formation of these different phase structures is dependent on the lipid composition, which influences the curvature of the lipid system. researchgate.net Even cationic lipids that intrinsically form non-lamellar structures can form lamellar lipoplexes. researchgate.net The lamellar repeat period in lipoplexes is typically larger than that of pure lipid bilayers due to the intercalation of DNA between the lipid layers. researchgate.net

Data from studies examining lipoplex structure often involve techniques like small-angle X-ray diffraction (SAXD) to determine the internal arrangement of the lipid-DNA complexes. For example, studies on DOPE-containing lipoplexes have shown transitions from lamellar to inverted hexagonal phases depending on the DOPE concentration. annualreviews.org

Influence of Lipid Topologies and Intrinsic Chemical Properties on Self-Assembly

The formation of specific lipoplex structures is driven by the topologies and chemical properties of the lipids used, as well as their ratio to the nucleic acid. researchgate.net The molecular architecture of cationic lipids, including the charged head group, hydrophobic region, and the linker, influences their interaction with DNA and their self-assembly behavior. acs.orgresearchgate.nettandfonline.com The alkyl chain length and degree of unsaturation in the lipid tails can affect the fluidity of the lipid bilayer, which in turn influences lipoplex formation and interaction with cell membranes. nih.govresearchgate.net

Studies investigating the effect of co-lipids with varying alkyl chain lengths and saturation have shown that these structural differences can impact both the macroscopic structure of the lipoplex and its biological activity. nih.govresearchgate.net For instance, the combination of GAP-DLRIE (with C12:0 alkyl chains) with different helper lipids (with varying chain lengths and saturation) resulted in different transfection levels, suggesting an influence of the lipid chain properties on the lipoplex's performance. nih.govresearchgate.net

Relationship between Lipid Spontaneous Curvature and Resultant Lipoplex Structure

The spontaneous curvature of the lipids is a key factor determining the equilibrium self-assembled structure of the lipid assembly within the lipoplex. researchgate.netresearchgate.net The spontaneous curvature is, in turn, determined by the average shape of the lipid molecules. researchgate.netresearchgate.net Lipids with a cylindrical shape tend to favor lamellar phases, while lipids with a conical shape, like DOPE, promote the formation of inverted hexagonal phases. researchgate.netmdpi.comresearchgate.net

The concept of molecular packing parameter (P) relates spontaneous curvature to lipid structure, defined as P = V/(a₀ * l), where V is the volume of the hydrophobic tails, l is the length of the hydrophobic tails, and a₀ is the surface area of the head group. researchgate.netresearchgate.net Different packing parameters are associated with different aggregate shapes and corresponding phase structures. researchgate.net A packing parameter between 1/2 and 1 favors vesicles and flexible bilayers (lamellar), while P > 1 favors inverted structures like the inverted hexagonal phase. researchgate.net The ability of cationic or ionizable lipids to promote the formation of nonlamellar lipid phases is believed to correlate with their efficacy in delivering nucleic acids. acs.org

Data Table Example (Illustrative based on search findings):

While specific quantitative data tables for GAP-DLRIE and various helper lipids across different structural parameters were not consistently available across the search results in a format suitable for direct extraction into a single comprehensive table, the research indicates that such data is generated and analyzed in studies characterizing these lipoplexes. Below is an illustrative example of how such data might be presented, drawing upon the types of parameters discussed in the search results regarding lipid composition and structural outcomes.

| Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | Nucleic Acid | Observed Lipoplex Structure (In Vitro) | Notes |

| GAP-DLRIE | None | N/A | DNA | Primarily Lamellar Gel Phase annualreviews.org | |

| GAP-DLRIE | DOPE | 1:1 (Illustrative) | DNA | Influenced by ratio and conditions annualreviews.org | Can transition to non-lamellar phases |

| Cationic Lipid X | DOPE | Varying Ratios | DNA | Lamellar to Hexagonal Transition annualreviews.org | Structure depends on DOPE fraction |

Detailed Research Findings Examples:

Studies have demonstrated that when the weight fraction of DOPE in a cationic lipid/DOPE mixture (e.g., DOTAP/DOPE) is within a certain range (e.g., 0.7 to 0.85), the internal structure of the lipoplex can transition from a lamellar gel-condensed phase to a 2-dimensional columnar, inverted hexagonal structure. annualreviews.org In this inverted hexagonal structure, lipids are arranged hexagonally with DNA located within the water space inside the lipid micelles. annualreviews.org

The interaction of lipoplexes with anionic cellular lipids has been described as a two-stage process. 193.205.145 Initially, anionic lipids diffuse into the complex, neutralizing the cationic lipids and weakening the interaction between cationic lipids and DNA. 193.205.145 Significant DNA release is observed only after the cationic charge of the lipoplex membranes is completely neutralized by anionic lipids. 193.205.145

The accessible DNA within lipoplexes can vary depending on the cationic lipid/DNA molar ratio and the formulation vehicle. nih.gov For instance, studies with GAP-DMRIE:DOPE lipoplexes showed a linear dependence of accessible DNA on the cationic lipid/DNA ratio in different saline concentrations. nih.gov

Analysis of Particle Size Distribution and Homogeneity within Formulations

Particle size and homogeneity are critical characteristics of lipoplex formulations, influencing their in vivo behavior and cellular uptake. Particle size analysis is typically performed using techniques such as Photon Correlation Spectroscopy (PCS), also known as Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM). fishersci.ca

Studies involving related cationic lipids, such as GAP-DMRIE (which has C14 alkyl chains compared to GAP-DLRIE's C12 chains), provide insights into the expected characteristics of GAP-DLRIE lipoplexes. Lipoplexes prepared with GAP-DMRIE:DOPE (1:1) in vehicles like PBS or 150 mM sodium phosphate pH 7.2 using the 2X mixing method exhibited narrower and more homogeneous size distributions compared to the corresponding liposomes. fishersci.ca Visual observation of these formulations 30 and 60 minutes after mixing showed slight turbidity but no aggregation, in contrast to snowflake-like particles observed in liposome (B1194612) solutions after 60 minutes. fishersci.ca

TEM micrographs of lipoplexes formed with other cationic lipids and DOPE have shown spherical or ovoid particles with heterogeneous sizes, ranging from tens to hundreds of nanometers, depending on the lipid composition and ratio. While specific particle size data for GAP-DLRIE lipoplexes across various conditions is not extensively detailed in the provided sources, the methods and the general observation of heterogeneous size distributions are applicable. The mean diameter of lipoplexes can be influenced by the lipid:DNA ratio.

Critical Factors Influencing Lipoplex Formation and Stability

The efficient formation and stability of GAP-DLRIE-based lipoplexes are governed by several critical factors during the formulation process. These factors collectively influence the physical properties of the lipoplexes, including particle size, charge, and the degree of DNA condensation, which in turn affect their interaction with cells and subsequent gene delivery efficiency.

Optimization of Molar Ratios of Cationic Lipid to Nucleic Acid

Determination of Optimal Ratios for Efficient DNA Interaction and Transfection

The optimal molar ratio for efficient DNA interaction and transfection can vary depending on the specific cationic lipid, helper lipid, cell type, and formulation vehicle. Studies examining related GAP cytofectins, such as GAP-DMRIE, have shown a linear dependence of accessible pDNA on the cytofectin/pDNA molar ratio in certain vehicles like PBS and 150 mM NaCl. fishersci.ca Accessible pDNA refers to the portion of DNA within the lipoplex that is not fully condensed or shielded by the cationic lipid and can be accessed by intercalating dyes. fishersci.ca

For GAP-DMRIE:DOPE (1:1) lipoplexes, nearly all pDNA was accessible at various cytofectin/pDNA molar ratios when formulated in 100 mM and 150 mM sodium phosphate pH 7.2. fishersci.ca In contrast, in PBS and 150 mM NaCl, accessible pDNA showed a linear decrease with increasing cytofectin/pDNA ratio. fishersci.ca This suggests that the vehicle composition significantly influences the interaction between the cationic lipid and DNA at different ratios. While direct accessible pDNA data across a range of molar ratios specifically for GAP-DLRIE in all vehicles is not provided, the principle that the ratio impacts DNA interaction is applicable.

Research indicates that an excess of positive charges (higher cationic lipid to DNA ratio) may be necessary for optimal transfection, particularly in the presence of biological fluids, potentially to overcome neutralization by serum components and protect the DNA. However, very high cationic lipid concentrations can also lead to increased toxicity.

Impact of Formulation Vehicle Composition (e.g., Phosphate-Buffered Saline, Sodium Chloride, Sodium Phosphate, Deionized Water)

The composition of the aqueous vehicle used for lipoplex formation significantly influences the resulting lipoplex properties. Different salts and their concentrations can affect the electrostatic interactions between the cationic lipids and the negatively charged DNA, as well as the self-assembly of the lipids. fishersci.ca

Studies with GAP-DMRIE:DOPE (1:1) lipoplexes demonstrated that the formulation vehicle impacts accessible pDNA and particle size distribution. Lipoplexes prepared in PBS and 150 mM sodium phosphate pH 7.2 showed different particle size distributions compared to the initial liposomes. fishersci.ca Lower accessible pDNA was observed when formulations were prepared in sterile water for injection (SWFI) or PBS compared to sodium phosphate, indicating tighter cytofectin-pDNA association in the lipoplex in the former vehicles. uni.lu Conversely, lipoplexes prepared in 150 mM sodium phosphate consistently resulted in a high percentage (≥90%) of accessible pDNA. uni.lu

The type and concentration of salts in the vehicle can also affect the initial complex formation. For example, at high concentrations, NaCl may influence the initial lipoplex formation rather than affecting the pre-existing complex. fishersci.ca Sodium sulfate (B86663) also appeared to affect the initial complex formation of GAP-DMRIE:DOPE (1:1) lipoplexes. fishersci.ca

Effects of Liposome/Nucleic Acid Mixing Methodologies (e.g., Jump vs. 2X)

The method used to mix the cationic liposomes and nucleic acid solutions can also influence lipoplex formation and properties. Two common methods are the 'jump' method and the '2X' method. In the 2X method, liposomes in SWFI are added to pDNA in a 2X concentrated vehicle. In the jump method, liposomes and pDNA are prepared and mixed in SWFI, and then an equal volume of 2X vehicle is added. fishersci.ca

Experiments with GAP-DMRIE:DOPE (1:1) lipoplexes showed that the mixing method had little effect on accessible pDNA when formulated in 150 mM NaCl. fishersci.ca However, when 450 mM NaCl was used, the jump method resulted in approximately 20% lower accessible pDNA compared to the 2X method. fishersci.ca This suggests that at higher salt concentrations, the mixing method can influence the initial lipoplex formation process. A decrease in accessible pDNA was also observed with the jump method compared to the 2X method when 150 mM sodium sulfate was used. fishersci.ca

The following table summarizes the effect of mixing technique and vehicle on the percentage of accessible pDNA in GAP-DMRIE:DOPE (1:1) lipoplexes, illustrating the influence of these factors.

| Vehicle | Mixing Technique (2X) | Mixing Technique (Jump) |

| 150 mM sodium phosphate pH 7.2 | 98 (±9) | 89 (±5) |

| 150 mM sodium sulfate | 75 (±4) | 47 (±1) |

| 150 mM sodium chloride | 40 (±2) | 30 (±0) |

| 450 mM sodium chloride | 67 (±4) | 43 (±2) |

| PBS pH 7.2 | 48 (±3) | 40 (±1) |

Data adapted from studies on GAP-DMRIE:DOPE (1:1) lipoplexes, illustrating trends relevant to GAP-DLRIE. fishersci.ca

Role of Anionic Species Present in the Formulation Medium on Complexation

Studies have shown that different anions have varying effects on accessible pDNA in lipoplexes. For GAP-DMRIE:DOPE (1:1) lipoplexes, sodium phosphate resulted in significantly higher accessible pDNA compared to PBS (which contains phosphate and chloride) or sodium chloride alone. fishersci.ca This suggests that phosphate ions may interact differently with the cationic lipid headgroup, leading to a less condensed complex where more DNA is accessible. fishersci.ca The formation of stable chelation complexes between multiple amine groups and the phosphate anion has been proposed as a mechanism for this interaction. fishersci.ca

The effect of other divalent anions, such as sulfate, has also been examined. Sodium sulfate appeared to affect the initial complex formation of GAP-DMRIE:DOPE (1:1) lipoplexes, influencing the accessible pDNA depending on the mixing method. fishersci.ca These findings highlight the sensitivity of cationic lipid-DNA complexation to the anionic composition of the formulation buffer.

Furthermore, anionic phospholipids (B1166683) present in cellular membranes can interact with cationic lipoplexes, potentially triggering structural changes and facilitating the release of DNA into the cytosol. nih.gov This interaction between the cationic lipoplex and cellular anionic species is considered an instrumental step in the intracellular delivery of nucleic acids.

Biophysical Aspects of Nucleic Acid Condensation within Lipoplex Structures

Nucleic acid condensation is a critical biophysical process occurring during lipoplex formation, driven primarily by the electrostatic attraction between the cationic headgroups of lipids like GAP-DLRIE and the anionic phosphate backbone of DNA or RNA. This condensation leads to the packaging of large, flexible nucleic acid molecules into more compact, ordered structures within the lipoplex. nih.govctdbase.org The extent and nature of this condensation are influenced by several factors, including the charge ratio of cationic lipid to nucleic acid (N/P ratio), the concentration and type of salts in the formulation vehicle, and the presence and type of co-lipids. nih.govacs.orgontosight.ai

Studies investigating GAP-DLRIE-based lipoplexes have shown that the vehicle composition affects the tightness of the cytofectin-pDNA association. For instance, lower accessible pDNA (indicating tighter association) was observed when formulations were prepared in SWFI or PBS compared to sodium phosphate buffer. nih.govnih.gov The accessibility of pDNA also varies linearly with the cytofectin/pDNA molar ratio, with lower ratios generally resulting in less accessible DNA. nih.gov The specific co-lipid used in conjunction with GAP-DLRIE can also influence the macroscopic structure and biological activity of the lipoplexes, although systematic trends in accessible pDNA with changes in co-lipid were not always observed in certain studies. nih.govnih.gov The structural characteristics of the cationic lipid, such as alkyl chain length and head group, also play a role in how readily nucleic acids are condensed.

Advanced Analytical Methodologies for Lipoplex Characterization

Comprehensive characterization of GAP-DLRIE-based lipoplexes is essential to understand their structure, purity, and interaction with nucleic acids, which in turn can inform their performance in gene delivery applications. A range of advanced analytical techniques is employed for this purpose.

Spectroscopic Techniques (e.g., 1H NMR, IR Spectroscopy) for Purity and Structural Confirmation

Spectroscopic methods, particularly Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy, are routinely used to confirm the chemical structure and assess the purity of cationic lipids like GAP-DLRIE during their synthesis and characterization. nih.gov ¹H NMR provides detailed information about the hydrogen atoms within the molecule, allowing for verification of the expected structure and identification of impurities by analyzing the chemical shifts, splitting patterns, and integration of signals. IR spectroscopy provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies, which helps in confirming the presence of key bonds and functionalities in GAP-DLRIE. These techniques are fundamental in ensuring the quality and identity of the lipid component before its use in lipoplex formation.

Biophysical Approaches for Structural Elucidation (e.g., X-ray Diffraction, Cryo-Electron Microscopy)

Biophysical techniques are employed to understand the supramolecular structure and morphology of lipoplexes formed with GAP-DLRIE and nucleic acids. X-ray Diffraction (XRD) is a powerful technique for determining the internal lamellar or non-lamellar phases formed by the lipid-DNA complexes. XRD patterns can reveal ordered structures, such as stacked lipid bilayers with DNA intercalated between them (lamellar phase) or other complex arrangements like hexagonal phases.

Quantitative Assays for Assessing Nucleic Acid Accessibility within Lipoplexes (e.g., PicoGreen Assays)

Quantitative assays are used to determine the amount of nucleic acid that is accessible or unbound within lipoplex formulations. The PicoGreen assay is a widely used fluorescence-based method for quantifying double-stranded DNA (dsDNA). ontosight.ai PicoGreen dye specifically binds to dsDNA and exhibits a significant increase in fluorescence upon binding, allowing for sensitive detection.

In the context of lipoplexes, the PicoGreen assay can be used to measure the total amount of DNA in a formulation (typically after disrupting the lipoplex structure with a detergent) or the amount of DNA that is not fully condensed or is exposed on the surface of the lipoplex (accessible DNA). By comparing the fluorescence signal of the lipoplex formulation to a control containing the same amount of DNA without lipids, the percentage of accessible DNA can be calculated. nih.govacs.org This assay is particularly useful for evaluating the degree of DNA condensation and how it is affected by factors such as the cationic lipid/DNA ratio, the type of co-lipid, and the formulation vehicle. nih.govnih.govacs.org Lower accessible pDNA generally indicates tighter complexation between the cationic lipid and DNA. nih.govnih.gov

Accessible pDNA in GAP-DLRIE Lipoplexes under Different Conditions

Studies using PicoGreen assays have demonstrated the impact of formulation conditions on pDNA accessibility in GAP-DLRIE lipoplexes. The following table illustrates representative findings based on the provided search results:

| Cytofectin:Co-lipid Ratio | Vehicle | Accessible pDNA (%) | Notes | Source |

| Various (e.g., 1:8 to 1:2) | SWFI or PBS | Lower | Indicative of tighter cytofectin-pDNA association compared to sodium phosphate. | nih.govnih.gov |

| Various (e.g., 1:8 to 1:2) | 150 mM Sodium Phosphate | ≥90% | Consistently high accessibility observed. | nih.govnih.gov |

| Various | Varying NaCl Conc. | Linear dependence | Accessible pDNA depends linearly on cytofectin/pDNA ratio. | |

| Various | 50 mM Sodium Phosphate | Varies with chain length | Accessibility in γ-amine cytofectins increased with increasing chain length. |

Note: This table presents a summary of trends observed in the cited studies. Specific numerical values for accessible pDNA can vary depending on the exact cytofectin/pDNA ratio and co-lipid used.

These quantitative measurements provide valuable insights into the biophysical state of the nucleic acid within the lipoplex, which is a key determinant of transfection efficiency.

Mechanistic Insights into Gap Dlrie Mediated Nucleic Acid Intracellular Delivery

Cellular Interactions and Pathways of Nucleic Acid Uptake (Elucidated in In Vitro Models)

The process of GAP-DLRIE-mediated nucleic acid delivery into cells involves a series of interactions with the cellular environment and subsequent internalization pathways. These mechanisms have been extensively studied using in vitro models to understand the fundamental steps involved.

Processes of Binding to the Cellular Membrane

The initial step in the cellular uptake of lipoplexes formed with cationic lipids like GAP-DLRIE is the interaction with the cell membrane. The cell membrane carries a net negative charge due to the presence of glycoproteins and glycolipids containing sialic acid residues nih.gov. Cationic lipids, possessing a positively charged head group, are able to form complexes with the negatively charged phosphate (B84403) backbone of nucleic acids through electrostatic attraction nih.govepo.org. This positive charge also drives the initial association of the cationic lipid-nucleic acid complexes, or lipoplexes, with the negatively charged cell membrane nih.govepo.orgnih.gov.

The efficiency of this binding can be influenced by the physical properties of the lipoplex, including its size, stability, and charge density nih.gov. The charge ratio between the cationic lipid and the nucleic acid is a particularly important parameter affecting transfection efficiency nih.govwikipedia.org. While electrostatic interactions are the primary driving force in the absence of targeting ligands, molecules such as heparan sulfate (B86663) proteoglycans on the cell surface may also be involved in capturing the lipoplexes, particularly in vivo nih.gov.

Mechanisms of Internalization into Target Cells

Following binding to the cellular membrane, lipoplexes are primarily internalized into target cells through endocytosis nih.govcore.ac.uk. Endocytosis is a process where the cell membrane invaginates, engulfing the lipoplex and forming an intracellular vesicle known as an endosome core.ac.uk. This mechanism allows the cell to take in external substances, including the lipid-nucleic acid complexes core.ac.uk.

Studies using techniques such as electron microscopy have provided visual evidence of lipoplex entry into cells via endocytosis, showing the complexes localized within endosomal vesicles after initial association with the cell surface core.ac.uk. The efficiency of cellular uptake can vary depending on the cell type, its confluence, and age, as well as the physicochemical properties of the lipoplexes core.ac.uk.

Intracellular Fate of Lipoplexes Following Uptake

Once internalized within endosomes, the lipoplex must overcome several intracellular barriers to enable the nucleic acid to reach its functional target within the cell. The intracellular fate involves navigating the endosomal pathway and, for DNA, reaching the nucleus.

A critical barrier to efficient nucleic acid delivery is the escape of the genetic material from the endosomal compartment into the cytoplasm nih.govereztech.comnih.gov. If lipoplexes remain trapped within endosomes, they are typically trafficked to late endosomes and eventually lysosomes, where the acidic environment and enzymatic activity lead to degradation of both the lipid carrier and the nucleic acid cargo nih.govnih.gov.

Cationic lipids like GAP-DLRIE play a crucial role in facilitating endosomal escape. The interaction between the cationic lipids in the lipoplex membrane and the negatively charged endosomal membrane is thought to trigger membrane fusion or destabilization, allowing the release of the nucleic acid into the cytosol nih.govnih.gov. While the precise mechanism can vary depending on the lipid composition, the ability of certain lipids, particularly helper lipids like DOPE, to undergo phase transitions (e.g., from lamellar to inverted hexagonal phase) is believed to be important for promoting fusion with the endosomal membrane nih.govnih.gov. The protonatable primary amine group in GAP-DLRIE, which is protonated at physiological pH nih.gov, may also contribute to endosomal escape, potentially through a mechanism similar to the proton sponge effect, where the buffering of the acidic endosomal environment leads to osmotic swelling and rupture of the endosome nih.govnih.gov.

For plasmid DNA to be transcribed into functional proteins, it must reach the cell nucleus ereztech.com. However, the nuclear membrane presents another significant barrier to gene delivery nih.govereztech.com. The mechanisms by which lipoplex-delivered DNA enters the nucleus are not fully elucidated.

One proposed mechanism for nuclear entry of plasmid DNA is the breakdown of the nuclear membrane that occurs during cell division (mitosis) nih.gov. This temporary disruption of the nuclear envelope could allow cytoplasmic DNA to access the nucleus nih.gov. For non-dividing cells, the mechanism of nuclear entry is less clear and is considered a major limitation for gene therapy applications requiring nuclear localization ereztech.com. While some studies suggest potential interactions with nuclear transport machinery, the efficient active transport of large DNA molecules into the nucleus remains a challenge for non-viral delivery systems nih.gov.

Escape from Endosomal Compartments into the Cytoplasm

Influence of Cationic Lipid Structural Features on Cellular Efficacy

The structure of cationic lipids significantly impacts their ability to form stable lipoplexes and mediate efficient cellular uptake and subsequent nucleic acid delivery epo.orgwikipedia.org. A cationic lipid typically consists of a hydrophilic headgroup, a linker, a backbone, and a hydrophobic domain epo.org. Variations in each of these domains can influence the lipoplex's physicochemical properties and its interactions with biological components.

GAP-DLRIE contains a quaternary ammonium (B1175870) group with an appended primary amine in its polar head region and two dodecyloxy (C12) alkyl chains in its hydrophobic domain nih.govnih.gov. The primary amine, being protonatable at physiological pH, increases the hydrophilic character and is thought to contribute to optimal cationic lipid-DNA interaction and lipoplex packing nih.gov.

Research has explored the impact of varying structural features on transfection efficiency. For instance, the length and saturation of the alkyl chains in the hydrophobic domain influence the fluidity and phase transition temperature of the lipid bilayer, affecting liposome (B1194612) stability, DNA protection, endosomal escape, and DNA release epo.orgnih.gov. Studies comparing cationic lipids with different alkyl chain lengths have shown that this feature can influence transfection activity nih.gov. For example, in a series of hydroxyethyl (B10761427) quaternary ammonium derivatives, activity varied with alkyl chain length (C14:0 > C18:1 > C16:0 > C18:0) nih.gov. GAP-DLRIE, with its C12 alkyl chains, is predicted to produce relatively fluid bilayer structures nih.gov.

The nature of the head group also plays a critical role, with variations in the number, nature, and location of charges affecting interactions with DNA and cell membranes nih.govepo.org. The presence of a primary amine in GAP-DLRIE, in addition to the quaternary ammonium, distinguishes it from lipids like DOTMA or DOTAP which typically have only a quaternary ammonium group nih.gov. This structural difference contributes to its specific properties and efficacy profile.

Furthermore, the choice of helper lipid, often a neutral lipid like DOPE, in combination with the cationic lipid, is crucial for optimizing lipoplex structure and transfection activity wikipedia.orgnih.gov. DOPE is thought to play a significant role in the release of DNA from the endosome nih.gov. Studies comparing GAP-DLRIE with other cationic lipids like GAP-DMORIE (with C14:1 chains) in combination with various co-lipids have shown that the optimal co-lipid can depend on the vehicle and cell line nih.gov. Generally, combinations that result in enhanced membrane fluidity in both the lipoplex and cellular membranes appear to correlate with higher transfection levels wikipedia.org. For instance, combinations of a short, saturated side chain (like the C12 in GAP-DLRIE) and a long, unsaturated side chain (like the C18:1 in DOPE) have resulted in high transfection levels in some studies nih.govwikipedia.org.

The following table summarizes some comparative data on the transfection efficiency of GAP-DLRIE in combination with different co-lipids in various cell lines.

| Cationic Lipid | Co-lipid | Alkyl Chain Length (Cationic Lipid/Co-lipid) | Cell Line | Relative Transfection Efficiency (β-galactosidase expression) | Reference |

| GAP-DLRIE | DLPE | C12:0 / C12:0 | BHK | Low | nih.govwikipedia.org |

| GAP-DLRIE | DLPE | C12:0 / C12:0 | C2C12 | Low | nih.govwikipedia.org |

| GAP-DLRIE | DLPE | C12:0 / C12:0 | CPAE | Low | nih.govwikipedia.org |

| GAP-DLRIE | DOPE | C12:0 / C18:1 | BHK | Significant | nih.govwikipedia.org |

| GAP-DLRIE | DOPE | C12:0 / C18:1 | C2C12 | Significant | nih.govwikipedia.org |

| GAP-DLRIE | DOPE | C12:0 / C18:1 | CPAE | Significant | nih.govwikipedia.org |

| GAP-DMORIE | DOPE | C14:1 / C18:1 | BHK | Higher than GAP-DLRIE:DOPE | nih.gov |

| GAP-DMORIE | DOPE | C14:1 / C18:1 | C2C12 | Higher than GAP-DLRIE:DOPE | nih.gov |

| GAP-DMORIE | DOPE | C14:1 / C18:1 | CPAE | Higher than GAP-DLRIE:DOPE | nih.gov |

Note: Relative transfection efficiency is based on qualitative interpretation of data presented in the cited sources, illustrating comparative trends rather than absolute values.

Effects of Head Group Modifications on Transfection Efficacy

The head group of a cationic lipid plays a crucial role in its interaction with negatively charged nucleic acids and cell membranes, thereby affecting transfection efficiency tandfonline.com. GAP-DLRIE contains a primary amine appended to a quaternary ammonium group in its polar head region annualreviews.org. This primary amine can be protonated at physiological pH, increasing the lipid's hydrophilic character annualreviews.orgpnas.org. Studies comparing cationic lipids have suggested that those with multiple amine groups may be more efficient for transfection tandfonline.com. The presence of a primary amine in GAP-DLRIE is thought to contribute to optimal cationic lipid-DNA interaction and lipid-DNA packing annualreviews.org. Modifications to the head group, such as the presence of a hydroxyl group, have been shown to improve DNA compaction and enhance membrane hydration, potentially leading to increased transfection efficiency annualreviews.org.

Impact of Alkyl Chain Length and Saturation on Lipid Packing and Membrane Fluidity, and Subsequent Transfection

The hydrophobic alkyl chains of cationic lipids significantly influence the physical properties of lipoplexes, including lipid packing and membrane fluidity, which in turn affect transfection efficiency nih.govrsc.org. GAP-DLRIE possesses two linear, fully saturated 12-carbon alkyl chains (C12:0) nih.govumich.edu.

Studies investigating the effect of alkyl chain length and saturation have revealed correlations with transfection activity nih.govresearchgate.net. For instance, lipoplexes prepared with saturated alkyl chains of increasing length showed a decrease in accessible pDNA, consistent with the observation that cationic lipids interact most effectively with pDNA near the lipid melting temperature (Tm) nih.gov. Longer saturated chains lead to higher Tm and potentially tighter lipid packing, which might hinder DNA release nih.gov.

The degree of saturation also plays a role; unsaturated alkyl chains are believed to increase membrane fluidity and promote fusogenic behavior, which can enhance transfection performance researchgate.net. The effectiveness of lipids with unsaturated tails depends on the number and position of double bonds, as well as their configuration researchgate.net.

Combinations of cationic lipids and co-lipids with asymmetrical side chains (e.g., a short, saturated chain and a long, unsaturated chain) have been shown to result in higher transfection levels nih.gov. This asymmetry is predicted to disrupt lipid packing and lead to a more fluid liposome structure, which may facilitate intermembrane mixing nih.gov. For example, GAP-DLRIE (C12:0) combined with DOPE (C18:1, an unsaturated co-lipid) resulted in significant transfection levels nih.gov.

Conversely, matching the alkyl side chain length between the cytofectin and co-lipid can lead to a more stabilized lipoplex structure due to hydrophobic interactions, which might not always be optimal for transfection nih.gov.

Observed Correlations between Transfection Activity and Enhanced Membrane Fluidity

Multiple studies support a correlation between enhanced membrane fluidity and optimal transfection efficiency nih.govresearchgate.netnih.gov. Both the fluidity of the lipoplex and the cellular membranes appear to be important nih.gov. Cationic lipids that promote the formation of the hexagonal HII phase in mixtures with zwitterionic membrane lipids, which is associated with increased membrane fluidity and fusion, often show higher transfection rates nih.gov.

The relatively short alkyl side chain of GAP-DLRIE (C12:0) is predicted to contribute to a relatively fluid bilayer liposome structure nih.gov. This inherent fluidity, potentially enhanced by the inclusion of co-lipids like DOPE (C18:1), is considered a factor in the biological activity of GAP-DLRIE formulations nih.gov. While some studies suggest a direct correlation between high fluid membranes and high transfection efficiency, others indicate that the relationship can be complex and dependent on the specific lipid combinations researchgate.net.

Data on Alkyl Chain Length and Accessible pDNA

Studies have examined the effect of alkyl chain length on the accessibility of pDNA within lipoplexes formed with γ-amine substituted head group cytofectins, including GAP-DLRIE (C12:0). The accessibility of pDNA, often measured using PicoGreen assays, can vary with chain length and the formulation vehicle nih.govresearchgate.net. Lower accessible pDNA generally indicates tighter cytofectin-pDNA association nih.gov.

| Cytofectin (Alkyl Chain Length) | Co-lipid | Formulation Vehicle | Accessible pDNA Trend (with increasing cytofectin/pDNA ratio) | Citation |

| GAP-DDRIE (C10:0) | DOPE | Sodium phosphate | Decreases | researchgate.net |

| GAP-DLRIE (C12:0) | DOPE | PBS, SWFI | Decreases linearly | nih.gov |

| GAP-DLRIE (C12:0) | DOPE | Sodium phosphate | ≥90% accessible pDNA (less dependent on ratio) | nih.govresearchgate.net |

| GAP-DPRIE (C16:0) | DOPE | Sodium phosphate | Decreases | researchgate.net |

| GAP-DSRIE (C18:0) | DOPE | Sodium phosphate | Decreases | researchgate.net |

Note: Accessible pDNA indicates the amount of pDNA not tightly bound within the lipoplex.

Critical Role of Electrical Charge in Delivery Efficiency

The electrical charge of cationic lipid-based lipoplexes is a critical determinant of their interaction with negatively charged nucleic acids and cell membranes, profoundly impacting delivery efficiency nih.govtandfonline.comannualreviews.orgcore.ac.ukacs.orgmdpi.com.

Necessity of Excess Positive Charges for DNA Protection and Overcoming Biological Barriers

A net positive charge on the lipoplex is generally considered crucial for effective transfection, particularly in vitro tandfonline.com. This excess positive charge arises from using a surplus of cationic lipid charges relative to the anionic phosphates of the DNA tandfonline.com. The positive charges enable electrostatic interaction with the negatively charged cell membrane, facilitating cellular uptake scispace.comnih.gov. Furthermore, the positive charges play a vital role in condensing and protecting the negatively charged DNA from degradation by nucleases medchemexpress.comnih.govacs.org. While a net positive charge is beneficial for cellular interaction and DNA protection, highly charged cationic lipids may also lead to increased binding to nucleic acids, which could potentially hinder DNA release inside the cell acs.org.

Direct Relationship between Charge Ratio and Transfection Efficiency

The charge ratio, typically expressed as the molar ratio of cationic lipid to nucleic acid (or the electrovalent ratio of positive charges to negative charges), is a key parameter that directly influences transfection efficiency tandfonline.comannualreviews.orgacs.orgmdpi.com. Studies have consistently shown that transfection efficiency is highly dependent on the charge ratio used to form the lipid-DNA complexes nih.gov.

For GAP-DLRIE, which can have two positive charges at physiological pH due to the protonation of the primary amine, the electrovalent ratio is approximately twice the lipid/nucleotide molar ratio umich.edu. Optimal transfection is often observed within a specific range of charge ratios umich.edutandfonline.comoup.com. For example, optimal transfection with GAP-DLRIE/DOPE has been reported at electrovalent lipid:nucleotide ratios of 1.0 to 2.0, corresponding to a neutral or weakly positive DNA liposome complex oup.com.

Varying the charge ratio affects the size and stability of the lipoplex tandfonline.com. Complexes with a high positive charge ratio are generally more efficient in vitro annualreviews.org. However, achieving the optimal balance of charge is crucial, as excessive positive charge can sometimes lead to increased toxicity or hinder intracellular processes necessary for successful gene expression nih.govtandfonline.com.

Data on Charge Ratio and Transfection Efficiency

Research has investigated the relationship between the cationic lipid/nucleotide ratio (and corresponding charge ratio) and transfection efficiency for GAP-DLRIE formulations.

| Cationic Lipid/Co-lipid | DNA Concentration | Lipid/Nucleotide Molar Ratios Tested | Corresponding Charge Ratios (approx.) | Observed Transfection Trend | Optimal Ratio(s) for Highest Expression | Citation |

| GAP-DLRIE/DOPE | Constant | Increasing concentrations | 0.26 to 1.3 | Increased with ratio, then varied | 0.26, 0.78, and 1.3 molar lipid/nucleotide ratios (corresponding to approx. 0.52, 1.56, and 2.6 electrovalent ratios) | umich.edu |

| gAP-DLRIE/DOPE | 5 mg | 10 to 20 mg lipid | 1.0 to 2.0 (electrovalent ratio) | Optimal within this range | 1.0 to 2.0 (electrovalent ratio) | oup.com |

Note: The exact optimal ratio can vary depending on the cell type, formulation vehicle, and experimental conditions.

Effects of High Local Charge Concentration in Headgroup on DNA Packing Regimes and Liposome Formation

The cationic lipid GAP-DLRIE, chemically known as (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(dodecyloxy)-1-propanaminium bromide, possesses a distinctive headgroup structure that includes a primary amine appended to a quaternary ammonium group annualreviews.orgsmolecule.com. This primary amine is subject to protonation at physiological pH, contributing an additional positive charge to the headgroup and thus increasing the local charge concentration annualreviews.org. This feature distinguishes GAP-DLRIE from some other cationic lipids, such as DMRIE, which contains a beta-OH substitution in its headgroup nih.govoup.com.

The increased local charge concentration and enhanced hydrophilic character conferred by the protonated primary amine in the headgroup of GAP-DLRIE are suggested to play a role in optimizing the interaction with negatively charged nucleic acids, such as plasmid DNA (pDNA) annualreviews.org. This interaction is crucial for the formation of lipoplexes, which are the complexes formed when cationic liposomes containing GAP-DLRIE are mixed with DNA nih.govacs.orgtandfonline.com. The nature of this interaction and the resulting structural arrangement of DNA within the lipoplex are referred to as DNA packing regimes annualreviews.orgtandfonline.com.

Research indicates that the efficiency of gene transfer mediated by cationic liposomes is strongly dependent on the physicochemical features of the lipoplexes, including the lipid-DNA interaction and the resulting packing tandfonline.comsoton.ac.uk. The headgroup structure and its charge characteristics are key determinants of how the cationic lipid interacts with the phosphate backbone of DNA annualreviews.org. A high local charge concentration in the headgroup, as present in GAP-DLRIE at physiological pH, is hypothesized to facilitate optimal cationic lipid-DNA interaction and lipid-DNA packing annualreviews.org.

Studies investigating lipoplex properties have examined parameters such as accessible pDNA, which provides insight into the degree of DNA condensation and packing within the lipoplex. For lipoplexes prepared with GAP-DLRIE, the accessible pDNA has been shown to vary with the cytofectin/pDNA molar ratio and the formulation vehicle nih.govoup.com. While direct, systematic studies specifically isolating and quantifying the effect of varying the local charge concentration within the GAP-DLRIE headgroup on distinct DNA packing regimes or liposome formation characteristics were not extensively detailed in the reviewed literature, the inherent structure of GAP-DLRIE's headgroup with its potential for increased positive charge at physiological pH is presented as a factor contributing to favorable lipid-DNA interactions and packing annualreviews.org.

The formation of liposomes containing GAP-DLRIE, typically in combination with a helper lipid like DOPE, precedes the complexation with DNA to form lipoplexes nih.govtandfonline.comnih.gov. The structural properties of these liposomes and the resulting lipoplexes, including their size and lamellar or non-lamellar phases, are influenced by the lipid composition, including the headgroup structure of the cationic lipid acs.orgtandfonline.com. The ability of cationic lipids like GAP-DLRIE to form bilayer structures is a prerequisite for liposome formation and subsequent lipoplex assembly tandfonline.com. The interaction between the charged headgroup of GAP-DLRIE and the negatively charged DNA leads to the condensation of DNA and the formation of compacted lipoplex structures, which can involve different lipid-DNA phases depending on the lipid properties and environmental conditions tandfonline.com.

Applications of Gap Dlrie in Academic Gene Transfer Research Pre Clinical Animal Models

Efficacy in Diverse Cell Types and Tissue Contexts (Evaluated in In Vitro and In Vivo Animal Models)

Research utilizing GAP-DLRIE has demonstrated its capacity for gene delivery in a range of biological systems, including respiratory epithelium, salivary glands, arterial walls, and endothelial cells. These studies, conducted in various animal models and in vitro cell cultures, provide insights into the compound's performance and potential applications in gene therapy research.

Functional Gene Delivery to Lung Tissue (e.g., via intranasal administration in murine models)

Intranasal administration of GAP-DLRIE complexed with plasmid DNA has been shown to achieve gene delivery to the lung tissue in murine models. A single administration of GAP-DLRIE liposome-Chloramphenicol Acetyltransferase (CAT) DNA complexes to mouse lung resulted in peak expression between days 1 and 4 post-transfection, with levels gradually returning to baseline by day 21 chemspider.com. Readministration of these complexes at day 21 induced another transient peak of reporter gene expression chemspider.com. Histological examination of lungs treated with GAP-DLRIE complexed with beta-galactosidase DNA revealed that alveolar epithelial cells were the primary site of expression, with up to 1% of all alveoli containing epithelial cells expressing the transgene chemspider.com. Studies have indicated that GAP-DLRIE:DOPE formulations are effective for functional gene delivery to the lung following intranasal administration nih.gov. Earlier research also demonstrated that GAP-DLRIE enhanced plasmid DNA delivery and expression in mouse lung smolecule.comchemicalbook.com.

Transfection of Salivary Gland Epithelial Cells (investigated in rat models)

The salivary gland has been explored as a target for gene delivery, and GAP-DLRIE has been investigated in this context using rat models. Studies have utilized plasmid DNA complexed with cationic lipid reagents, including GAP-DLRIE/DOPE, instilled intraductally into the salivary glands of rats guidechem.com. This approach aimed to deliver genetic vaccines to the salivary gland guidechem.com. Research has indicated that GAP-DLRIE/DOPE is effective for gene delivery to salivary epithelial cells nih.gov. The use of cationic liposomes generated with GAP-DLRIE has been employed in studies focusing on ion channel influx using salivary gland cells as models smolecule.com.

Arterial Gene Transfer and Vascular Wall Expression (demonstrated in rabbit models)

GAP-DLRIE has been applied in studies investigating arterial gene transfer and expression within the vascular wall, particularly in rabbit models. When used in optimal ratios, GAP-DLRIE/DOPE liposomes provided a 15-fold higher level of gene expression in arteries compared to DNA alone or DMRIE/DOPE dcchemicals.com. Gene expression was observed in both intimal and medial cells of the arterial wall dcchemicals.com. A novel cationic liposome (B1194612) compound, identified as (+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(dodecyloxy)-1-propanaminium bromide (GAP:DLRIE), was used for intracoronary transfer of the human tissue plasminogen activator (htPA) gene in a rabbit heterotopic cardiac transplant model. This resulted in enhanced expression in the vascular wall. While effective compared to DNA alone or DMRIE/DOPE, gene expression following GAP-DLRIE/DOPE transfection in this model was approximately 20-fold lower when compared to adenoviral vectors dcchemicals.com.

In Vitro Transfection Efficiency in Human Endothelial Cell Lines

The transfection efficiency of GAP-DLRIE has also been evaluated in human endothelial cell lines in vitro. Optimal gene transfer efficiency of 20.28% of cells was observed with GAP-DLRIE/DOPE in human endothelial cells. This was found to be more efficient than other methods tested in the same study, such as biolistics (3.96%), calcium phosphate (B84403) (2.09%), and DEAE-dextran (0.88%). Optimal conditions for transfection with GAP-DLRIE/DOPE were achieved with a neutral or weakly positive DNA liposome complex.

Comparative Studies with Other Cationic Lipids (e.g., DMRIE, DOTAP, DOTMA) in Specific Applications

Comparative studies have evaluated the gene transfer efficiency of GAP-DLRIE alongside other cationic lipids commonly used in research, such as DMRIE, DOTAP, and DOTMA. In arterial gene transfer in rabbit models, GAP-DLRIE/DOPE liposomes demonstrated a 15-fold higher level of gene expression compared to DMRIE/DOPE dcchemicals.com. For functional gene delivery to the lung following intranasal administration and to salivary epithelial cells, GAP-DLRIE:DOPE has been indicated as being more effective than DMRIE:DOPE nih.gov. While some studies in mouse lungs have shown comparable efficacy of gene transfer between plasmid DNA alone and plasmid complexed to DOTMA-DOPE or DOTAP, other research highlights the superior performance of newer lipids like GAP-DLRIE in specific applications dcchemicals.com.

Below is a table summarizing some comparative transfection efficiency data:

| Cationic Lipid Formulation | Application Context | Model Organism/Cell Type | Comparative Efficiency vs. Control/Other Lipids | Source |

| GAP-DLRIE/DOPE | Arterial Gene Transfer | Rabbit Arteries | 15-fold higher than DNA alone or DMRIE/DOPE | dcchemicals.com |

| GAP-DLRIE/DOPE | Lung Gene Delivery | Murine Lung (intranasal) | Better than DMRIE:DOPE | nih.gov |

| GAP-DLRIE/DOPE | Salivary Gland Transfection | Rat Salivary Epithelial Cells | Better than DMRIE:DOPE | nih.gov |

| GAP-DLRIE/DOPE | In Vitro Transfection | Human Endothelial Cells | 20.28% transfection efficiency (vs. <4% for others) |

Enhancement of Reporter Gene Expression (e.g., Chloramphenicol Acetyltransferase, Beta-galactosidase, Human Growth Hormone)

GAP-DLRIE has been shown to enhance the expression of various reporter genes in pre-clinical studies. These include Chloramphenicol Acetyltransferase (CAT), Beta-galactosidase, and Human Growth Hormone (hGH) guidechem.comdcchemicals.com. Detectable levels of CAT in the lung and liver, and hGH in serum, were observed with positively charged lipid/plasmid complexes prepared with cationic lipids like GAP-DLRIE chemspider.com. In mouse lung studies, intranasal administration of GAP-DLRIE complexed with CAT reporter gene DNA led to detectable expression smolecule.comchemicalbook.com. Histological examination using beta-galactosidase as a reporter gene revealed transgene expression in alveolar epithelial cells in mouse lungs chemspider.com. In studies involving human endothelial cells, both beta-galactosidase and placental alkaline phosphatase were used as reporters, with alkaline phosphatase showing higher efficiency with GAP-DLRIE/DOPE. In rat salivary gland studies, a plasmid coding for the influenza NP protein was used, and GAP-DLRIE/DOPE was included as a cationic lipid reagent guidechem.com.

Strategies for Optimization of Gene Delivery Systems

Optimizing non-viral gene delivery systems involving cationic lipids like GAP-DLRIE is crucial to improve transfection efficiency and achieve desired gene expression levels in target cells and tissues. This involves refining various parameters related to the formulation and the genetic material being delivered.

Empirical Optimization of Molar Ratios (e.g., GAP-DLRIE/DOPE)

The ratio of cationic lipid to DNA is a critical factor influencing the formation, structure, and transfection efficiency of lipoplexes. umich.edu Empirical optimization of these molar ratios is a common strategy to enhance gene delivery. For GAP-DLRIE, studies have investigated varying the ratio of GAP-DLRIE/DOPE to plasmid DNA to identify optimal conditions for gene transfer. umich.edu

One study exploring arterial gene transfer in a porcine model complexed pCMV-CAT plasmid DNA with GAP-DLRIE/DOPE at increasing concentrations while holding the DNA constant. umich.edu To assess optimal concentrations, the lipid was complexed with plasmid DNA at increasing concentrations, yielding progressively increasing cationic lipid/DNA molar ratios. umich.edu When used in optimal ratios, GAP-DLRIE/DOPE liposomes provided significantly higher levels of gene expression in arteries compared to DNA alone or another lipid formulation, DMRIE/DOPE. umich.edunih.gov

Another study focusing on transfection in human endothelial cells found that GAP-DLRIE/DOPE was optimal for gene transfer within a specific range of lipid and DNA amounts. oup.com The molar lipid:nucleotide ratios could be expressed as electrovalent lipid:nucleotide ratios, with optimal transfection observed at a ratio of 1.0 to 2.0. oup.com This suggests that a neutral or weakly positive DNA-liposome complex created the best conditions for transfection with GAP-DLRIE/DOPE in this cell type. oup.com

The optimal ratio can vary depending on the target cell type and the specific application. For instance, GAP-DLRIE:DOPE has been shown to be effective for functional gene delivery to the lung following intra-nasal administration and to salivary epithelial cells. nih.gov

| Study Context | Optimal Ratio (Lipid:DNA) | Observed Outcome | Citation |

| Porcine Arterial Gene Transfer | Optimized Ratios Tested | 15-fold higher gene expression vs DNA alone/DMRIE | umich.edunih.gov |

| Human Endothelial Cell Transfection | 1.0 to 2.0 (electrovalent) | Optimal transfection efficiency (20.28%) | oup.com |

Note: Ratios in the table are based on the information available in the search snippets and may represent different ways of expressing the ratio (e.g., mass, molar, electrovalent).

Influence of Regulatory Element (Promoter) and Reporter Gene Selection on Expression Levels

The choice of regulatory elements, particularly the promoter, and the reporter gene significantly impacts the level of transgene expression achieved after gene delivery. Strong promoters can drive higher levels of transcription, while the sensitivity and nature of the reporter gene influence the detectability and quantification of gene expression.

Research with GAP-DLRIE/DOPE in human endothelial cells demonstrated that the selection of regulatory elements influenced gene expression levels. oup.com Specifically, Cytomegalovirus (CMV) regulatory elements were found to be more efficient in optimizing gene expression compared to the Rous sarcoma virus (RSV) promoter. oup.com This highlights the importance of selecting a potent promoter to maximize transgene expression when using GAP-DLRIE-based lipoplexes.

Furthermore, the choice of reporter gene can also affect the perceived efficiency of gene transfer. In the same study, using comparable promoters and polyadenylation sites, the alkaline phosphatase reporter gene was more efficient than the β-galactosidase reporter gene when used with both gold particles and GAP-DLRIE/DOPE. oup.com This suggests that the sensitivity and characteristics of the reporter system should be considered during the optimization process.

An optimized plasmid DNA vector (VR1255) designed for use in a mouse muscle/reporter gene assay system incorporated elements like the CMV promoter and enhancer, CMV IE Intron A, and an optimized reporter gene coding region (lux). nih.gov This optimized vector expressed significantly higher levels (137 times greater) than an earlier prototype vector based on the RSV promoter. nih.gov While this study primarily focused on vector optimization in muscle, it underscores the general principle that promoter and reporter gene selection are critical for achieving high expression levels, a principle applicable to delivery systems like those employing GAP-DLRIE.

Application of Experimental Design Methodologies (e.g., Doehlert Matrix) for Efficient Parameter Optimization

Optimizing multiple parameters in gene delivery, such as lipid:DNA ratios, concentrations, and incubation times, through traditional one-variable-at-a-time approaches can be time-consuming and may not identify synergistic effects between variables. Experimental design methodologies, such as the Doehlert matrix, offer a more efficient way to explore the experimental space and determine optimal conditions with fewer experiments. tandfonline.comscispace.commdpi.com

While direct examples of using the Doehlert matrix specifically for optimizing GAP-DLRIE formulations in pre-clinical animal models were not prominently found in the search results, the utility of such methodologies in gene delivery optimization is established. One study used a Doehlert matrix to estimate optimal transfection conditions for filamentous phage into mammalian cells using various cationic lipids, including GAP-DLRIE/DOPE as one of the tested lipids. tandfonline.com This study demonstrated that optimal conditions could be determined more readily using this experimental design compared to standard response curves. tandfonline.com The Doehlert matrix approach allowed for the evaluation of the effects of different factors, such as the quantity of phage and lipid, on transfection efficiency. tandfonline.com

Experimental design techniques have been applied to optimize various aspects of drug delivery systems, including lipid-based formulations, to understand the influence of different factors on response variables. walshmedicalmedia.com The application of methodologies like the Doehlert matrix allows for the generation of response surfaces and contour plots to visualize the relationship between variables and the desired outcome, facilitating the identification of optimal parameter combinations. tandfonline.comscispace.comresearchgate.net This systematic approach is valuable for optimizing non-viral gene delivery systems like those utilizing GAP-DLRIE by efficiently exploring the complex interplay between formulation components and experimental conditions.

Fundamental Considerations for Translational Research from Pre-Clinical Models

Translating promising findings from pre-clinical gene transfer studies using compounds like GAP-DLRIE in animal models to clinical applications requires careful consideration of fundamental differences between in vitro, in vivo pre-clinical, and ultimately, human physiological environments.

Analysis of Discrepancies between In Vitro and In Vivo Research Findings

A significant challenge in gene therapy research is the discrepancy often observed between in vitro transfection efficiency and in vivo gene transfer outcomes. umich.eduannualreviews.orgpsu.eduuzh.ch Conditions that appear optimal in cell culture may not translate effectively to the complex biological environment of a living organism. annualreviews.orgpsu.edu

Studies with GAP-DLRIE/DOPE have also highlighted this discrepancy. While GAP-DLRIE/DOPE showed efficient gene transfer in vitro in human endothelial cells and rat salivary epithelial cells, the levels of reporter gene expression obtained in vivo in rat salivary glands were considerably lower compared to those achieved with adenoviral vectors. oup.comnih.gov Similarly, in a porcine artery model, while GAP-DLRIE/DOPE provided improved gene expression compared to DNA alone or DMRIE/DOPE, the expression level was still significantly lower than that achieved with an adenoviral vector. umich.edunih.gov

Several factors contribute to these discrepancies. In vivo, non-viral vectors encounter numerous biological barriers, including clearance by the reticuloendothelial system, interaction with serum components that can inhibit transfection, and the need to navigate through tissues and the extracellular matrix to reach target cells. annualreviews.orgpsu.eduresearchgate.netfrontiersin.org The mechanism of cellular uptake of DNA in vivo may also differ from that in vitro. psu.edu Furthermore, the in vivo transfection efficiency of a lipid is dependent on the administration route. psu.edu These factors underscore that in vitro results are not always predictive of in vivo efficiency, and optimization strategies must be tailored to the specific in vivo application. annualreviews.orgpsu.edu

Critical Importance of the Biological Microenvironment in Gene Transfer Outcomes

The biological microenvironment plays a critical role in the success of gene transfer in vivo. This includes the extracellular matrix (ECM), the presence of various cell types, and local physiological conditions.

The ECM, composed of components like proteoglycans, collagen, and fibronectin, can significantly impact non-viral gene delivery. researchgate.netescholarship.orgnih.gov Cationic lipid/DNA complexes can interact with anionic components of the ECM, such as glycosaminoglycans (GAGs). researchgate.net These interactions can affect the mobility of the complexes within tissues and their ability to interact with target cells. researchgate.net Studies have shown that GAGs can inhibit transfection by some cationic lipid and polymer complexes. researchgate.net For example, sulfated GAGs like heparan sulfate (B86663) can completely block transfection by certain carriers, although liposomes with DOPE (a component often used with GAP-DLRIE) showed less inhibition in one study. researchgate.net

The cellular microenvironment, including the stiffness of the matrix and the presence of specific ECM proteins, can influence cell morphology, cytoskeletal dynamics, and cellular uptake pathways, all of which impact gene transfer efficiency. escholarship.orgplos.orgbioscience.co.ukacs.org For instance, cell spreading mediated by ECM proteins has been correlated with the extent of gene transfer. escholarship.org Different ECM proteins can also influence the endocytic pathways used for polyplex uptake, with some pathways being more efficient for transfection than others. plos.org The activation of intracellular signaling pathways, such as those involving RhoGTPases, in response to interactions with the ECM can also modulate non-viral gene transfer by affecting internalization and intracellular processing of the gene delivery complexes. plos.org

Furthermore, the local tissue environment, including factors like temperature, pH, and atmospheric pressure, can affect transfection efficiency and expression levels. acs.orgnih.gov The specific cell types present in the microenvironment and their metabolic state also contribute to the outcome of gene transfer. bioscience.co.uknih.govnih.gov Engineering the microenvironment, such as by using specific matrix coatings or optimizing culture conditions, has shown potential to improve transfection efficiency. escholarship.orgbioscience.co.uknih.gov These findings underscore that understanding and potentially manipulating the biological microenvironment is critically important for improving the efficiency and predictability of gene transfer using non-viral vectors like GAP-DLRIE in pre-clinical animal models and for successful translation to clinical applications.

Research into Overcoming Challenges Associated with Serum Instability in Systemic Applications

Cationic lipids like Gap-dlrie are utilized in the formation of lipoplexes, which serve as non-viral vectors for gene delivery. A significant challenge for the systemic administration of such lipoplexes in pre-clinical animal models is their interaction with serum components. Biological fluids, including serum proteins, can modify lipoplex stability, affecting their pharmacokinetics, biodistribution, and uptake by the reticuloendothelial system, potentially leading to reduced transgene expression. Serum sensitivity is influenced by the chemical nature of the cationic lipid, and rapid destabilization in vivo can result in the degradation of the nucleic acid payload by serum nucleases before it reaches target cells.

Gap-dlrie, chemically known as (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(dodecyloxy)-1-propanaminium bromide, has been explored for gene transfer applications in pre-clinical models. While Gap-dlrie has shown efficacy in specific applications, such as functional gene delivery to the lung following intranasal administration and in studies involving intraductal instillation in salivary glands, research specifically detailing efforts and findings on overcoming its systemic serum instability challenges is less extensively documented in the immediately available literature.

General strategies investigated for improving the stability of cationic lipid-DNA complexes in serum, which could potentially be relevant to Gap-dlrie, include the incorporation of helper lipids like DOPE or cholesterol, although the efficacy of cholesterol over DOPE for in vivo applications is not universally consistent and depends on the specific cationic lipid formulation. The inclusion of polyethylene (B3416737) glycol (PEG) in liposomal formulations is another approach used to shield particles from aggregation and interaction with serum components, thereby potentially reducing clearance and improving systemic circulation time.

Studies evaluating the physical properties of lipoplexes containing cationic lipids, including Gap-dlrie, have examined factors affecting complex stability, such as salt concentration and mixing methods, often in serum-free or diluted serum conditions relevant to in vitro or specific administration routes rather than comprehensive systemic stability in the presence of full serum. For instance, research has investigated the accessibility of plasmid DNA within Gap-dlrie:DOPE lipoplexes in the presence of serum-free OptiMEM or saline, observing differences compared to PBS, which provides insight into complex behavior in biological fluids but does not specifically detail strategies to overcome instability in a systemic serum environment.

Future Directions in Gap Dlrie Research and Non Viral Gene Delivery

Deeper Elucidation of Structure-Activity Relationships for Rational Design

Understanding the intricate relationship between the chemical structure of cationic lipids like GAP-DLRIE and their biological activity is fundamental for the rational design of improved gene delivery vectors. Studies have shown that variations in the structure of both the cationic lipid and the co-lipid used in formulations significantly influence the resulting lipoplex structure and transfection efficiency. nih.gov Key structural features investigated include the alkyl chain length, the degree of unsaturation in the chains, and the position of the head group attachment. nih.gov

For GAP-DLRIE, which possesses short, saturated C12:0 alkyl chains, optimal transfection levels have been observed when formulated with co-lipids containing longer, unsaturated chains, such as DOPE (C18:1). nih.gov Conversely, matching the alkyl chain length between GAP-DLRIE and the co-lipid, as in GAP-DLRIE:DLPE (C12:0/C12:0) formulations, impacts the accessibility of pDNA within the lipoplex. nih.gov

The head group of GAP-DLRIE, containing a γ-amine substitution, plays a role in interactions with negatively charged phosphate (B84403) anions, influencing lipoplex structure in different solution conditions. citeab.comuba.ar Future research should focus on systematically modifying the head group and hydrophobic domains of GAP-DLRIE to delineate their precise contributions to DNA binding, lipoplex formation, stability, and interaction with biological membranes.

A critical aspect for future SAR studies is to bridge the gap between in vitro findings and in vivo outcomes. It has been observed that in vitro transfection efficiency does not always predict in vivo performance, highlighting the significant influence of the complex biological environment on lipoplex behavior. uba.ar Therefore, future rational design efforts must incorporate in vivo evaluation early in the development process to establish more relevant structure-activity relationships. Detailed research findings on the impact of alkyl chain length and co-lipid composition on pDNA accessibility and transfection efficiency, as shown in existing studies, provide valuable data points for guiding such design. nih.govlipidmaps.org

Development of Advanced Formulations for Enhanced Efficacy and Targeting

The efficacy of GAP-DLRIE in gene delivery is highly dependent on its formulation, typically involving the formation of lipoplexes with helper lipids like DOPE. nih.govciteab.comciteab.comlipidmaps.org These formulations have shown promise for specific applications, such as gene delivery to the lung via intranasal administration and to salivary epithelial cells. nih.govciteab.com The choice of vehicle used in the formulation process can also impact lipoplex structure and transfection activity. nih.govciteab.com